Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. It features a biphenyl core with a hydroxyl group at the 2-position and a carboxylate ester group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions including halogenation, followed by hydroxylation and esterification.
Esterification: The carboxylate ester group is introduced by reacting the hydroxylated biphenyl with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to a primary alcohol.
Substitution: Substitution reactions can occur at the hydroxyl or carboxylate ester groups, leading to the formation of different functionalized biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated biphenyl derivatives.
Reduction Products: Primary alcohols and other reduced forms of the carboxylate ester.
Substitution Products: A wide range of functionalized biphenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 2-hydroxy-1,1'-biphenyl-3-carboxylate: Similar structure but with the hydroxyl group at a different position.
Methyl 2-hydroxy-1,1'-biphenyl-4-carboxylate: Similar structure but with different substituents on the biphenyl core.
Uniqueness: Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its hydroxyl and carboxylate ester groups make it particularly versatile in chemical synthesis and industrial applications.
This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
Properties
IUPAC Name |
methyl 3-hydroxy-4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUDXSEVBBTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716710 | |
Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198994-00-2 | |
Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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